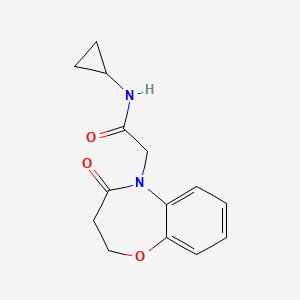![molecular formula C15H21N3O3S2 B7644580 N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as EPTZ or TAK-659. The compound has been extensively studied for its potential use in scientific research, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves the inhibition of various kinases that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting these kinases, this compound can effectively suppress the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various kinases that are involved in the growth and proliferation of cancer cells. The compound has been demonstrated to be effective against several types of cancers, including lymphoma, leukemia, and solid tumors. In addition, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide in lab experiments is its potent inhibitory activity against various kinases that are involved in the growth and proliferation of cancer cells. The compound has been shown to be effective against several types of cancers, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide. One of the directions is to evaluate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new and more effective cancer treatments.
Synthesis Methods
The synthesis method of N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves the reaction of 4-bromo-2-nitroaniline with ethoxypropylamine to form a key intermediate. This intermediate is then reacted with thioamide to form the final product. The synthesis process has been optimized to increase the yield of the final product, and the purity of the compound has been confirmed by various analytical techniques such as NMR and HPLC.
Scientific Research Applications
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied for its potential use in scientific research, particularly in the field of oncology. The compound has been shown to exhibit potent inhibitory activity against various kinases that are involved in the growth and proliferation of cancer cells. It has been demonstrated to be effective against several types of cancers, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-3-21-10-4-9-16-15-17-14(11-22-15)12-5-7-13(8-6-12)18-23(2,19)20/h5-8,11,18H,3-4,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSBZMBHAANSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)

![N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)
![(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7644529.png)



![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)

